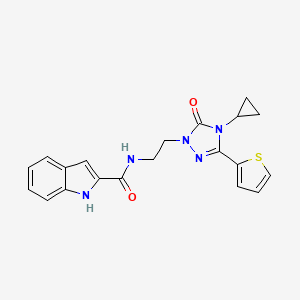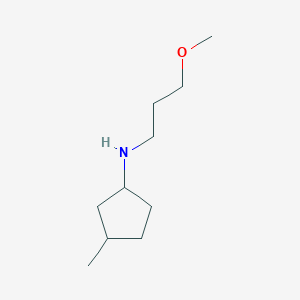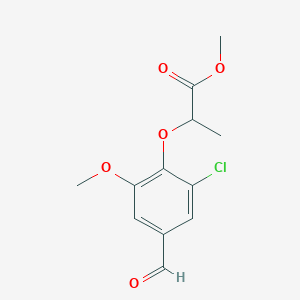
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C17H18Cl2O3 and its molecular weight is 341.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Biodegradation
A pivotal area of research involving 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol and related compounds focuses on environmental biodegradation, particularly concerning endocrine-disrupting chemicals like Bisphenol A (BPA). BPA, structurally similar to this compound, is extensively used in industrial applications. Its environmental persistence raises concerns due to its endocrine-disrupting effects. Research by Chhaya and Gupte (2013) on laccase from Fusarium incarnatum UC-14 highlights a bioremediation approach using reverse micelles systems to degrade BPA, demonstrating the potential for similar strategies in handling compounds like this compound (Chhaya & Gupte, 2013).
Chemical Synthesis and Characterization
In the domain of synthetic chemistry, research by Acar et al. (2012) on novel peripherally tetra-substituted octacationic metal-free and metallophthalocyanines, involving derivatives of 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol, sheds light on the synthesis, spectroscopic characterization, and aggregation behaviors of these compounds. Such studies are crucial for advancing applications in materials science, including the development of novel polymers and coatings, which could encompass derivatives of this compound (Acar et al., 2012).
Endocrine Disruption and Human Health
The impact of bisphenols, including BPA and potentially similar compounds like this compound, on human health, particularly through endocrine disruption, is a significant area of investigation. Studies like those by Wetherill et al. (2007) delve into the in vitro molecular mechanisms of BPA action, offering insights into how related compounds might interact with human cellular and molecular pathways, possibly informing safety and regulatory standards (Wetherill et al., 2007).
Environmental Fate and Toxicology
Understanding the environmental fate and toxicological impact of chemicals like this compound and its analogs is crucial for assessing and mitigating ecological risks. Research by Im and Löffler (2016) on the fate of BPA in terrestrial and aquatic environments provides a model for studying the degradation pathways and persistence of similar compounds, highlighting the role of biotic and abiotic processes in their transformation and potential environmental impacts (Im & Löffler, 2016).
Mecanismo De Acción
Target of Action
A related compound, metoprolol, is known to target pseudomonas fluorescens lipase (pfl), an enzyme that plays a crucial role in the kinetic resolution of a racemic intermediate .
Mode of Action
It’s worth noting that related compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol with its targets.
Biochemical Pathways
It’s known that related compounds can participate in reactions involving lipases, which belong to the α/β-hydrolase folding group . These enzymes play a significant role in various biochemical pathways, including lipid metabolism.
Result of Action
It’s known that related compounds can undergo reactions that result in changes at the molecular level, such as the formation of new compounds .
Propiedades
IUPAC Name |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-11-7-14(3-5-16(11)18)21-9-13(20)10-22-15-4-6-17(19)12(2)8-15/h3-8,13,20H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRDZXWLEBQDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(COC2=CC(=C(C=C2)Cl)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)

![[2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate](/img/structure/B2525268.png)

![(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2525270.png)
![(Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2525271.png)

![6,7-Dihydrobenzo[D]isoxazol-5(4H)-one](/img/structure/B2525274.png)

![3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2525277.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)
